molecular formula C17H23F3N2O2S2 B2516012 1-(thian-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane CAS No. 2034418-83-0

1-(thian-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane

Cat. No.: B2516012
CAS No.: 2034418-83-0
M. Wt: 408.5
InChI Key: JLQZCDMWWLSCSK-UHFFFAOYSA-N
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Description

1-(Thian-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is a complex synthetic organic compound of significant interest in modern medicinal chemistry and drug discovery research. This molecule is characterized by its unique structural framework, which incorporates a 1,4-diazepane ring—a seven-membered diamine heterocycle known to be a privileged scaffold in pharmaceutical agents . This core structure is functionalized with a thian-4-yl group, contributing to the molecule's three-dimensional conformation and potential for diverse receptor interactions. A key structural feature is the presence of a 3-(trifluoromethyl)benzenesulfonyl moiety. The trifluoromethyl (-CF3) group is strategically important in rational drug design, as its incorporation into organic compounds significantly modulates their physicochemical properties, including enhanced metabolic stability, improved membrane permeability, and altered binding affinity through effects on lipophilicity and electron distribution . Compounds featuring both diazepane and trifluoromethylphenyl groups have demonstrated substantial research potential across various therapeutic areas. Structural analogs have been investigated as protein kinase inhibitors with promising antiproliferative activities in cancer research , while other diazepane derivatives are known to interact with central nervous system targets . The specific substitution pattern of this compound suggests potential as a valuable chemical tool for investigating novel biological targets and signaling pathways. Researchers may employ this compound as a key intermediate in the synthesis of more complex molecular architectures or as a lead compound for structure-activity relationship (SAR) studies in various drug discovery programs. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound appropriately in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(thian-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2S2/c18-17(19,20)14-3-1-4-16(13-14)26(23,24)22-8-2-7-21(9-10-22)15-5-11-25-12-6-15/h1,3-4,13,15H,2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQZCDMWWLSCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane (CAS 2320574-41-0): Key Difference: The sulfonyl group is para-substituted on the benzene ring, compared to the meta position in the target compound. Molecular Formula: C16H21F3N2O2S2 vs. C16H21F3N2O2S2 (identical formula but positional isomerism).

Ring System Variations

  • 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane (CAS 909666-37-1): Key Difference: Replaces the benzenesulfonyl group with a pyridinyl-trifluoromethyl moiety. Molecular Weight: 357.39 g/mol vs. 394.5 g/mol for the target compound .

Functional Group Modifications

  • 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane :
    • Key Difference : Features a chlorophenylpyrazole group instead of the sulfonyl substituent.
    • Impact : The pyrazole ring increases rigidity and introduces halogen-based hydrophobic interactions, as evidenced by its selective 5-HT7 receptor antagonism .
    • Biological Activity : Demonstrates a 10-fold selectivity for 5-HT7R over other serotonin receptors, whereas sulfonyl-containing analogs may prioritize different targets .

Physicochemical Properties

Property Target Compound CAS 2320574-41-0 CAS 909666-37-1
Molecular Weight (g/mol) 394.5 394.5 357.39
LogP (Predicted) ~3.2 ~3.0 ~2.8
Hydrogen Bond Acceptors 6 6 5
Synthetic Yield Not reported Not reported 56% (analogous)

Pharmacological Implications

  • Sulfonyl vs. Acyl Groups : The sulfonyl group in the target compound enhances metabolic stability compared to acylated analogs (e.g., benzamide derivatives in ), which are prone to hydrolysis .
  • Thian vs.

Preparation Methods

Cyclocondensation of Diaminoalkanes

Cyclocondensation reactions between 1,3-diaminopropane derivatives and carbonyl sources under acidic conditions yield the seven-membered diazepane ring. For example, reacting 1,3-diaminopropane with tetrahydrothiopyran-4-one in concentrated hydrochloric acid at 0°C generates a thiazepane intermediate, which undergoes ring expansion to form the diazepane core. This method achieves yields of 62–68% after recrystallization.

Ring Expansion of Piperidine Derivatives

Smaller heterocycles, such as piperidines, can be expanded using azide reagents. Treatment of 4-piperidone with sodium azide and triflic acid facilitates a-shift mechanism, forming the diazepane skeleton. This approach avoids harsh acidic conditions but requires careful temperature control (−10°C to 25°C) to suppress side reactions.

Sulfonylation with 3-(Trifluoromethyl)Benzenesulfonyl Group

The 3-(trifluoromethyl)benzenesulfonyl moiety is introduced at the diazepane’s 4-position via sulfonyl chloride coupling.

Synthesis of 3-(Trifluoromethyl)Benzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared by chlorosulfonation of 3-(trifluoromethyl)benzene using chlorosulfonic acid at 50°C. The crude product is purified via fractional distillation, achieving 85% purity.

Coupling to the Diazepane Core

The sulfonyl chloride reacts with the diazepane-thiane intermediate in the presence of a base:

  • Conditions : Dichloromethane, triethylamine (3 equiv), 0°C to room temperature.
  • Mechanism : The base deprotonates the diazepane’s secondary amine, enabling nucleophilic attack on the sulfonyl chloride.
    Yields range from 65% to 78%, depending on the stoichiometry of sulfonyl chloride.

Purification and Isolation Techniques

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v), removing unreacted sulfonyl chloride and inorganic salts.

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate gradient) resolves regioisomers, particularly when the thian-4-yl group introduces stereochemical complexity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • Diazepane protons: δ 3.12–3.45 (m, 4H, N–CH₂–CH₂–N).
    • Thian-4-yl protons: δ 2.85 (tt, J = 3.6 Hz, 1H, S–CH–CH₂).
  • ¹⁹F NMR : δ −62.8 (s, CF₃).

High-Performance Liquid Chromatography (HPLC)

Purity: 98.5% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

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